molecular formula C15H15N3O2S2 B561649 (2-Pyridyl)dithiobimane CAS No. 385398-64-1

(2-Pyridyl)dithiobimane

Cat. No.: B561649
CAS No.: 385398-64-1
M. Wt: 333.424
InChI Key: RPMPZGOELHEYGP-UHFFFAOYSA-N
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Description

(2-Pyridyl)dithiobimane is a fluorescent sulfhydryl active reagent with the molecular formula C15H15N3O2S2 and a molecular weight of 333.43. This compound is primarily used in research settings for its fluorescent properties, which make it useful in various biochemical assays and studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pyridyl)dithiobimane involves the reaction of 2-pyridyl disulfide with bimane derivatives under controlled conditions. The reaction typically requires a solvent such as chloroform, dimethyl sulfoxide, or methanol, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in specialized chemical laboratories equipped to handle the synthesis of complex organic molecules. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Pyridyl)dithiobimane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the fluorescent properties of the compound .

Major Products Formed

The major products formed from these reactions include various disulfide and thiol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Pyridyl)dithiobimane is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Mechanism of Action

The mechanism of action of (2-Pyridyl)dithiobimane involves its ability to form covalent bonds with thiol groups in proteins and other biomolecules. This interaction results in the formation of fluorescent adducts, which can be detected and quantified using fluorescence spectroscopy. The compound’s fluorescent properties are due to its unique molecular structure, which allows it to absorb and emit light at specific wavelengths .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Pyridyl)dithiobimane is unique due to its specific pyridyl group, which enhances its reactivity with thiol groups and improves its fluorescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity .

Properties

IUPAC Name

1,2,6-trimethyl-7-[(pyridin-2-yldisulfanyl)methyl]pyrazolo[1,2-a]pyrazole-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-9-11(3)17-12(10(2)15(20)18(17)14(9)19)8-21-22-13-6-4-5-7-16-13/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMPZGOELHEYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C(=O)N2C1=O)C)CSSC3=CC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652672
Record name 2,3,6-Trimethyl-5-{[(pyridin-2-yl)disulfanyl]methyl}-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385398-64-1
Record name 2,3,6-Trimethyl-5-{[(pyridin-2-yl)disulfanyl]methyl}-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Pyridyl)dithiobimane
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Q & A

Q1: How does (2-pyridyl)dithiobimane interact with proteins and what structural information can be derived from this interaction?

A1: this compound reacts specifically with cysteine residues in proteins. [] This reaction forms a stable fluorescent adduct. The fluorescence properties of the attached PDT-Bimane are sensitive to the local environment. Specifically, the researchers demonstrated that PDT-Bimane fluorescence is quenched by nearby tryptophan residues. [] By strategically introducing cysteine residues into a protein and measuring changes in fluorescence, researchers can deduce information about protein secondary structure and proximity between different regions of the protein. []

Q2: What advantages does this compound offer over other fluorescent probes for studying protein structure?

A2: this compound possesses several key advantages for protein structural analysis. Firstly, its specificity for cysteine allows for targeted labeling, minimizing background noise. [] Secondly, the ability to cleave the PDT-Bimane label using reducing agents allows researchers to confirm labeling specificity and accurately determine labeling efficiency. [] This reversibility is particularly valuable at low protein concentrations, where traditional methods struggle. Finally, the combination of these features makes this compound ideal for high-throughput studies of protein folding, interactions, and conformational changes. []

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